Pentetreotide

Description

Properties

IUPAC Name |

2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWNYCFDMAZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H87N13O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pentetreotide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentetreotide, a synthetic octapeptide analog of somatostatin (B550006), is a cornerstone in the diagnostic imaging and targeted radionuclide therapy of neuroendocrine tumors (NETs). Its clinical utility is rooted in its high-affinity binding to somatostatin receptors (SSTRs), which are frequently overexpressed on the surface of these tumor cells. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its receptor binding characteristics, downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

Introduction

This compound is a derivative of octreotide, modified with a diethylenetriaminepentaacetic acid (DTPA) chelator. This modification allows for the stable radiolabeling of the peptide with radionuclides, most commonly Indium-111 (¹¹¹In) for diagnostic imaging (OctreoScan™) and potentially with therapeutic isotopes.[1] The fundamental principle of its action lies in its ability to mimic the natural inhibitory effects of somatostatin by targeting SSTRs.

Receptor Binding and Specificity

The initial and most critical step in the mechanism of action of this compound is its binding to SSTRs on the cell surface.

Somatostatin Receptor Subtypes

There are five known human somatostatin receptor subtypes (SSTR1-5), all of which are G-protein coupled receptors (GPCRs).[1] NETs exhibit variable expression profiles of these subtypes, with SSTR2 being the most predominantly expressed.[1]

Binding Affinity of this compound

This compound, like its parent compound octreotide, exhibits a high binding affinity predominantly for SSTR2 and a moderate affinity for SSTR5.[1] The binding to other SSTR subtypes is significantly lower. This receptor specificity is the basis for its targeted application in SSTR2-positive tumors.

| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |

| Somatostatin-14 | 1.5 | 0.4 | 1.1 | 1.7 | 0.9 |

| Octreotide | >1000 | 0.6 | 71 | >1000 | 15 |

| This compound | High | Very High | Low | Low | Moderate |

Note: Specific IC50 values for this compound are not consistently reported in the literature; however, its binding profile is widely recognized as being very similar to that of octreotide. The table reflects this established profile.

Cellular Internalization and Trafficking

Upon binding to SSTR2, the this compound-receptor complex is rapidly internalized via clathrin-mediated endocytosis. This process is crucial for both the diagnostic and therapeutic applications of radiolabeled this compound. For diagnostic imaging with ¹¹¹In-Pentetreotide, internalization leads to the accumulation and retention of the radiopharmaceutical within the tumor cells, resulting in a strong and persistent signal. For therapeutic applications, this process delivers the cytotoxic payload directly to the target cell.

This compound Binding and Internalization Workflow.

Downstream Signaling Pathways

The binding of this compound to SSTR2 initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects. These pathways are primarily inhibitory in nature.

Inhibition of Adenylyl Cyclase and cAMP Reduction

The canonical signaling pathway activated by SSTR2 is the inhibition of adenylyl cyclase (AC) via the activation of an inhibitory G-protein (Gi). This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] The reduction in cAMP levels has several downstream consequences, including the inhibition of hormone secretion and a decrease in cell proliferation.

This compound-Mediated Inhibition of the cAMP Pathway.

Modulation of Ion Channels

SSTR2 activation can also lead to the modulation of ion channel activity, contributing to its inhibitory effects. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx. Both of these effects contribute to the suppression of hormone exocytosis.

Activation of Protein Tyrosine Phosphatases

This compound can induce antiproliferative effects through the activation of protein tyrosine phosphatases (PTPs), such as SHP-1. Activated SHP-1 can dephosphorylate and inactivate key signaling molecules involved in cell growth and proliferation, including components of the MAP kinase pathway.

Influence on MAP Kinase and PI3K/Akt Pathways

The antiproliferative effects of this compound are also linked to its ability to modulate the MAP kinase (Raf/MEK/ERK) and PI3K/Akt signaling pathways. By activating PTPs, this compound can lead to the dephosphorylation and inactivation of ERK, a key promoter of cell proliferation.[3] Furthermore, there is evidence that somatostatin analogs can influence the PI3K/Akt pathway, a critical regulator of cell survival and growth, although the precise mechanisms are still under investigation.[3][4][5][6][7]

Modulation of Proliferation and Survival Pathways.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound for SSTR subtypes.

Objective: To determine the IC50 and subsequently the Ki of this compound for SSTR2.

Materials:

-

Cell membranes prepared from cells overexpressing human SSTR2 (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or a similar high-affinity SSTR2 radioligand.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

96-well microplates.

-

Gamma counter.

Procedure:

-

Plate Setup: Prepare a 96-well plate with triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled somatostatin), and competitive binding (radioligand + varying concentrations of this compound).

-

Incubation: Add cell membranes (20-50 µg protein/well), radioligand (at a concentration near its Kd), and either buffer, excess unlabeled somatostatin, or this compound to the wells. Incubate for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

cAMP Immunoassay

This assay quantifies the effect of this compound on intracellular cAMP levels.

Objective: To measure the inhibition of forskolin-stimulated cAMP production by this compound.

Materials:

-

SSTR2-expressing cells (e.g., BON-1 or NCI-H727).

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Cell lysis buffer.

-

cAMP immunoassay kit (e.g., ELISA or HTRF-based).

-

Microplate reader.

Procedure:

-

Cell Culture: Plate SSTR2-expressing cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for a further 15-30 minutes.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples from the standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the this compound concentration to determine the IC50.[2][8][9]

In Vivo Tumor Localization and Biodistribution

This protocol describes the use of ¹¹¹In-Pentetreotide for imaging tumors in a preclinical model.

Objective: To visualize SSTR2-positive tumors and determine the biodistribution of ¹¹¹In-Pentetreotide in vivo.

Materials:

-

Animal model with SSTR2-positive tumor xenografts (e.g., nude mice with BON-1 tumors).

-

¹¹¹In-Pentetreotide.

-

SPECT/CT scanner.

-

Gamma counter.

Procedure:

-

Radiopharmaceutical Administration: Inject the tumor-bearing animals with a known activity of ¹¹¹In-Pentetreotide (typically via tail vein).[10][11]

-

Imaging: At various time points post-injection (e.g., 4, 24, and 48 hours), anesthetize the animals and perform whole-body SPECT/CT imaging.[11][12]

-

Biodistribution Study: At the final time point, euthanize the animals and dissect major organs and the tumor.

-

Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Data Analysis: For imaging, reconstruct the SPECT/CT images to visualize tumor uptake. For biodistribution, calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Conclusion

The mechanism of action of this compound is a multi-faceted process initiated by its high-affinity binding to SSTR2. This interaction triggers a cascade of inhibitory signaling events, most notably the suppression of the adenylyl cyclase/cAMP pathway, which are central to its effects on hormone secretion and cell proliferation. The internalization of the radiolabeled compound is fundamental to its utility in both diagnostic imaging and targeted therapy. A thorough understanding of these molecular mechanisms is essential for the continued development and optimization of this compound and other somatostatin analogs in the management of neuroendocrine tumors.

References

- 1. openmedscience.com [openmedscience.com]

- 2. benchchem.com [benchchem.com]

- 3. PI3K-AKT-mTOR-Signaling and beyond: the Complex Network in Gastroenteropancreatic Neuroendocrine Neoplasms [thno.org]

- 4. Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Phosphatidylinositol 3-kinase/Akt Signaling Pathway in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The PI3K/Akt Pathway in Tumors of Endocrine Tissues [frontiersin.org]

- 7. Signaling Mechanisms in Neuroendocrine Tumors as Targets for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Biodistribution of 111in-DTPA-D-Phe1-octreotide in tumor-bearing nude mice: influence of amount injected and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. radiology.wisc.edu [radiology.wisc.edu]

- 12. researchgate.net [researchgate.net]

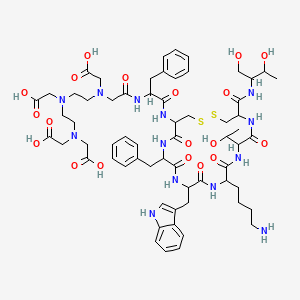

Pentetreotide structure and chemical properties

This in-depth technical guide provides a detailed overview of the structure, chemical properties, and mechanism of action of Pentetreotide. It is intended for researchers, scientists, and professionals involved in drug development and nuclear medicine.

Core Structure and Chemical Identity

This compound is a synthetic cyclic octapeptide analogue of somatostatin (B550006).[1] Its structure is characterized by the conjugation of octreotide (B344500) with diethylenetriaminepentaacetic acid (DTPA).[1] This modification allows for the chelation of radionuclides, most notably Indium-111, for diagnostic imaging applications.[1]

Chemical Structure

The chemical structure of this compound is comprised of a cyclic peptide core, which is a derivative of the biologically active region of somatostatin, linked to a DTPA chelating agent.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₆₃H₈₇N₁₃O₁₉S₂ | [2] |

| Molecular Weight | 1394.58 g/mol | [2] |

| IUPAC Name | 2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | [2] |

| CAS Number | 138661-02-6 | [2] |

| Synonyms | DTPA-octreotide, DTPA-SMS, OctreoScan | [2] |

| XLogP3 (Computed) | -9.4 | [2] |

| Solubility | Soluble in water, PBS, or DMSO (qualitative) | |

| pKa | Data not available |

Mechanism of Action and Signaling Pathways

This compound functions as a somatostatin analogue, exhibiting a high binding affinity for somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[1] These receptors are G-protein coupled receptors (GPCRs) and are often overexpressed on the cell surface of various neuroendocrine tumors (NETs).[1] The binding of this compound to these receptors initiates a cascade of intracellular signaling events.

Upon binding to SSTR2, this compound induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi). The activated Gi protein, in turn, inhibits the activity of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Furthermore, SSTR2 activation can stimulate phospholipase C (PLC) and activate protein tyrosine phosphatases, such as SHP-1 and SHP-2, as well as the MAPK/ERK pathway. These signaling events collectively contribute to the cellular responses mediated by this compound, which include inhibition of hormone secretion and cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis, radiolabeling, and binding assays.

Solid-Phase Synthesis of this compound

This compound can be synthesized using a stepwise solid-phase peptide synthesis (SPPS) protocol.[3] The following is a summarized workflow:

Methodology:

-

Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin, loaded with the C-terminal amino alcohol, threoninol.[4]

-

Peptide Chain Assembly: Assemble the linear peptide sequence on the resin using standard Fmoc-based solid-phase peptide synthesis chemistry.[4]

-

Cyclization: Perform on-resin cyclization to form the intramolecular disulfide bond between the two cysteine residues. This can be achieved using an oxidizing agent like thallium trifluoroacetate.[3]

-

DTPA Conjugation: Couple the cyclic dianhydride of DTPA to the N-terminal D-phenylalanine of the resin-bound peptide.[3]

-

Cleavage and Deprotection: Cleave the peptide from the resin via aminolysis with threoninol.[3] Subsequently, remove the acid-labile side-chain protecting groups using a reagent such as trifluoroacetic acid (TFA).[3]

-

Purification: Purify the crude peptide by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Final Product: Obtain the final product as a lyophilized powder and characterize it by mass spectrometry and analytical HPLC.[3]

Radiolabeling with Indium-111

The chelation of Indium-111 (¹¹¹In) to the DTPA moiety of this compound is a critical step for its use in scintigraphy. The following protocol is based on the instructions for the commercially available OctreoScan™ kit.[5]

Materials:

-

Octreoscan™ Reaction Vial (containing 10 µg this compound and other excipients)[5]

-

Indium In-111 Chloride sterile solution[5]

-

0.9% Sodium Chloride Injection, USP[6]

-

Lead dispensing shield[6]

-

Sterile syringe and needles[6]

-

Appropriate antiseptic[6]

-

Radiochemical purity testing system (e.g., ITLC)[7]

Procedure:

-

Place the Octreoscan™ Reaction Vial in a lead dispensing shield.[6]

-

Swab the rubber stopper of the reaction vial with a suitable antiseptic.[6]

-

Aseptically add the Indium In-111 Chloride solution to the reaction vial.[6]

-

Gently swirl the vial to ensure complete dissolution and mixing.

-

Allow the reaction to proceed at room temperature for a specified time (typically around 30 minutes).

-

Visually inspect the solution for any particulate matter or discoloration before administration.[7]

-

If necessary, the final preparation can be diluted with 0.9% Sodium Chloride Injection, USP.[6]

-

The radiolabeled product must be used within 6 hours of preparation.[7]

Quality Control:

-

Radiochemical Purity: Determine the radiochemical purity of the final ¹¹¹In-Pentetreotide preparation using a suitable chromatographic method, such as instant thin-layer chromatography (ITLC).[7] The radiochemical purity should be ≥90% for clinical use.[7]

-

pH: The pH of the final solution should be between 3.8 and 4.3.[6]

In Vitro Competitive Receptor Binding Assay

This protocol describes a representative in vitro competitive binding assay to determine the binding affinity (Ki) of this compound for SSTR2, using a cell line overexpressing the receptor.

Materials:

-

Cell line stably expressing human SSTR2 (e.g., CHO-K1 or HEK293 cells)

-

Radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹¹¹In]-Pentetreotide)[8]

-

Unlabeled this compound (as competitor)

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Protease inhibitors

-

96-well microplates

-

Cell harvester and glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Membrane Preparation: Culture the SSTR2-expressing cells to confluence, harvest them, and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation

-

A fixed concentration of the radioligand

-

Increasing concentrations of unlabeled this compound (or other competing ligands)

-

For total binding, add buffer instead of a competitor.

-

For non-specific binding, add a high concentration of a non-labeled ligand (e.g., unlabeled somatostatin).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.[9]

-

Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Binding Assay (Somatostatin Receptor Scintigraphy)

This section outlines a generalized protocol for in vivo imaging of SSTR-positive tumors using ¹¹¹In-Pentetreotide.

Patient Preparation:

-

Patients should be well-hydrated.[10]

-

If applicable, long-acting somatostatin analog therapy should be discontinued (B1498344) for a specified period before the scan to avoid receptor blockade.[7]

-

A mild laxative may be administered to reduce intestinal activity that could interfere with imaging.[10]

Procedure:

-

Radiopharmaceutical Administration: Administer a sterile, pyrogen-free dose of ¹¹¹In-Pentetreotide intravenously. The typical adult dose is approximately 111-222 MBq (3-6 mCi).[11]

-

Imaging: Perform planar whole-body and/or single-photon emission computed tomography (SPECT) imaging at multiple time points post-injection, typically at 4, 24, and sometimes 48 hours.[10]

-

Image Analysis: Analyze the images for areas of abnormal radiotracer accumulation, which may indicate the presence of SSTR-positive tumors. The physiological uptake in organs like the spleen, kidneys, liver, and pituitary gland should be considered during interpretation.[10]

References

- 1. Indium In-111 this compound | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C63H87N13O19S2 | CID 72128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. tech.snmjournals.org [tech.snmjournals.org]

- 8. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. researchgate.net [researchgate.net]

The Genesis of a Theranostic Agent: An In-depth Guide to the Discovery and Development of Pentetreotide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentetreotide, a synthetic analog of the natural hormone somatostatin (B550006), represents a cornerstone in the field of nuclear medicine, particularly in the diagnosis and management of neuroendocrine tumors (NETs). Its development marked a pivotal transition from purely anatomical imaging to functional, receptor-based targeting, laying the groundwork for the modern "theranostic" approach. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, detailing its mechanism of action, the experimental protocols that validated its use, and the quantitative data that underpin its clinical utility.

Introduction: The Somatostatin Challenge

The story of this compound begins with the natural peptide hormone, somatostatin. First identified in 1973, somatostatin was recognized for its inhibitory effects on various endocrine and exocrine secretions.[1] A critical breakthrough came with the discovery that many neuroendocrine tumors overexpress somatostatin receptors (SSTRs) on their cell surfaces, presenting a unique molecular target.[2] However, the clinical application of native somatostatin was severely hampered by its very short biological half-life of only one to three minutes, as it is rapidly degraded by plasma peptidases.[3] This limitation spurred the development of more stable synthetic analogs.

Octreotide (B344500), a synthetic octapeptide analog of somatostatin, was a significant advancement, boasting a much longer half-life.[1] It mimics the biologically active region of somatostatin and binds with high affinity, particularly to SSTR subtype 2 (SSTR2).[4] While effective therapeutically for symptom control in NETs, the next logical step was to leverage its tumor-targeting capabilities for imaging.

The Innovation: From Octreotide to this compound

To transform Octreotide into an imaging agent, it needed to be linked to a radionuclide. The challenge was to modify the peptide to securely hold a radioactive metal ion without compromising its ability to bind to somatostatin receptors.

The Chelation Solution: The Birth of this compound

The solution came in the form of a chelator, diethylenetriaminepentaacetic acid (DTPA). Researchers successfully conjugated DTPA to the N-terminus of octreotide. This new molecule, [DTPA-D-Phe1]-octreotide , was named This compound .[5][6] The DTPA "cage" was capable of stably chelating the gamma-emitting radionuclide Indium-111 (¹¹¹In). This radiolabeled compound, ¹¹¹In-Pentetreotide, became the first peptide-based radiopharmaceutical for receptor imaging.[7][8]

Key Development Milestones

-

Circa 1990: A team led by Dr. Eric P. Krenning in Rotterdam, in collaboration with Sandoz Research Institute, successfully developed ¹¹¹In-pentetreotide.[7][8]

-

1993: Krenning's group published their extensive experience using ¹¹¹In-pentetreotide for imaging in over 1,000 patients, demonstrating its clinical value.[6][7]

-

June 1994: The U.S. Food and Drug Administration (FDA) approved ¹¹¹In-pentetreotide for clinical use under the trade name OctreoScan™ (Mallinckrodt).[9][10] This was a landmark approval, making it the first peptide imaging agent available in the United States.[9][10]

Mechanism of Action and Signaling

This compound's efficacy is rooted in its high-affinity binding to somatostatin receptors, primarily SSTR2 and SSTR5, which are abundant on NET cells.[11] Upon intravenous injection, ¹¹¹In-pentetreotide circulates and binds to these receptors. The ligand-receptor complex is then internalized by the cell.[4] The emitted gamma rays from the attached ¹¹¹In can be detected by a gamma camera, allowing for the visualization of the tumor's location, size, and metastatic spread.

Caption: Workflow for Radiolabeling this compound.

Methodology:

-

Preparation: The OctreoScan™ kit contains a reaction vial with 10 µg of lyophilized this compound and a separate vial of sterile ¹¹¹In-Chloride solution. [12][13]The reaction vial is placed in a lead shield.

-

Reconstitution: Using aseptic technique, the ¹¹¹In-Chloride solution is injected into the reaction vial. [13]3. Incubation: The vial is gently swirled until the contents are dissolved and then incubated at room temperature for at least 30 minutes to allow for the chelation of ¹¹¹In by the DTPA moiety of this compound. [7][13]4. Quality Control: Prior to administration, the radiochemical purity must be tested (e.g., using a Sep-Pak C18 cartridge). The final product should not be used if the radiochemical purity is less than 90%. [13]The prepared ¹¹¹In-Pentetreotide injection should be used within 6 hours.

In Vitro Competitive Receptor Binding Assay

This protocol is a generalized method used to determine the binding affinity (IC50) of a test compound (like this compound) against a specific SSTR subtype.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to express a single SSTR subtype (e.g., HEK-293-SSTR2). The cells are homogenized and centrifuged to isolate the membrane fraction containing the receptors. Protein concentration is determined.

-

Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added:

-

Cell membrane preparation (e.g., 10 µg protein).

-

A known concentration of a radiolabeled ligand that binds to the receptor (e.g., ¹²⁵I-[Tyr³]-octreotide).

-

Varying concentrations of the unlabeled "competitor" compound being tested (e.g., this compound).

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the labeled and unlabeled ligands to compete for binding to the receptors and reach equilibrium.

-

Separation: The incubation is stopped by rapid vacuum filtration through a filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand in the solution. The filters are washed with ice-cold buffer.

-

Detection: The radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value.

Clinical Scintigraphy Protocol (OctreoScan™)

This protocol describes the procedure for imaging patients with ¹¹¹In-Pentetreotide.

Methodology:

-

Patient Preparation:

-

Patients should be well-hydrated before and for at least one day after the injection to promote clearance and reduce radiation dose to the kidneys. [12] * A mild laxative is often recommended to reduce bowel activity, which can interfere with abdominal imaging.

-

Therapeutic, long-acting octreotide should be discontinued (B1498344) for a period (e.g., 24-72 hours) before the scan to avoid receptor blockade.

-

-

Radiopharmaceutical Administration:

-

A dose of 111 MBq (3 mCi) for planar imaging or 222 MBq (6 mCi) for SPECT is administered intravenously.

-

-

Imaging Acquisition:

-

A gamma camera equipped with a medium-energy collimator is used.

-

Imaging is performed at multiple time points, typically 4 and 24 hours post-injection. 48-hour images may also be acquired.

-

Whole-body planar scans and SPECT (Single Photon Emission Computed Tomography) of specific regions of interest (e.g., abdomen) are acquired for 3D localization. [5]

-

Conclusion and Future Evolution

The development of this compound was a landmark achievement in nuclear medicine. It successfully translated the biological principle of receptor targeting into a powerful clinical tool, providing a non-invasive method to visualize neuroendocrine tumors with high sensitivity. The logical progression of this concept led to its use in PRRT, delivering a cytotoxic radiation dose directly to cancer cells.

The foundational work on ¹¹¹In-Pentetreotide paved the way for the next generation of somatostatin analogs. These newer agents are often chelated with DOTA (a different chelator) and radiolabeled with positron emitters like Gallium-68 (⁶⁸Ga) for higher-resolution PET/CT imaging, or with beta-emitters like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) for more potent therapeutic effects. Despite these advances, the discovery and history of this compound remain a seminal chapter in the story of molecular imaging and targeted radionuclide therapy.

References

- 1. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 4. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: synthesis, radiolabeling and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: Synthesis, radiolabeling and in vitro validation [inis.iaea.org]

- 6. 111Indium-diethylenetriaminepentaacetic acid-d-phenylalanine-octreotide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Peptide Receptor Radionuclide Therapy for the Treatment of Pancreatic Neuroendocrine Tumors: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pre-clinical comparison of [DTPA0] octreotide, [DTPA0,Tyr3] octreotide and [DOTA0,Tyr3] octreotide as carriers for somatostatin receptor-targeted scintigraphy and radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. The efficacy of the available peptide receptor radionuclide therapy for neuroendocrine tumors: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentetreotide: A Comprehensive Technical Guide to a Somatostatin Analog for Researchers and Drug Development Professionals

An In-depth Analysis of Pentetreotide as a Somatostatin (B550006) Analog for Imaging and Therapy of Neuroendocrine Tumors.

This compound, a synthetic octapeptide analog of somatostatin, has become an invaluable tool in nuclear medicine for the diagnosis and management of neuroendocrine tumors (NETs).[1] Its efficacy stems from its ability to bind with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the surface of many NETs. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, binding characteristics, radiolabeling, and clinical applications, with a particular emphasis on quantitative data and detailed experimental protocols.

Mechanism of Action: Mimicking Somatostatin's Regulatory Role

This compound is a chemical analogue of the naturally occurring hormone somatostatin.[2][3] Somatostatin exerts a wide range of physiological effects, primarily inhibitory, by binding to its receptors. These effects include the inhibition of hormone secretion and the regulation of cell growth.[4][5] this compound mimics these actions, particularly the binding to somatostatin receptors.[1]

When radiolabeled, typically with Indium-111 (¹¹¹In), this compound allows for the visualization of tumors expressing a high density of these receptors through Single Photon Emission Computed Tomography (SPECT) imaging.[1] The radiolabeled compound, ¹¹¹In-pentetreotide, binds to SSTRs on the surface of tumor cells.[6] Following binding, the complex is internalized, leading to the accumulation of radioactivity within the tumor cells, enabling their detection and localization.[7]

Signaling Pathways

The binding of this compound to somatostatin receptors, primarily the SSTR2 subtype, triggers a cascade of intracellular events that can inhibit cell proliferation and hormone secretion. While the primary use of ¹¹¹In-pentetreotide is diagnostic, understanding these pathways is crucial for its therapeutic potential. The binding activates various signaling pathways, including the inhibition of adenylyl cyclase and the modulation of ion channels.

Quantitative Data

Binding Affinity to Somatostatin Receptor Subtypes

This compound exhibits a high binding affinity for somatostatin receptor subtype 2 (SSTR2) and a moderate affinity for SSTR5.[8][9] Its affinity for other subtypes is significantly lower. This selectivity for SSTR2 is crucial for its clinical utility, as many neuroendocrine tumors overexpress this particular subtype.

| Somatostatin Receptor Subtype | Binding Affinity (IC50, nM) of Octreotide (B344500)* |

| SSTR1 | >1000[10] |

| SSTR2 | 0.2 - 2.5[10] |

| SSTR3 | Low affinity[10] |

| SSTR4 | >100[10] |

| SSTR5 | Lower affinity than SSTR2[10] |

Note: Data is for Octreotide, which has a comparable binding profile to this compound.

Pharmacokinetics of ¹¹¹In-Pentetreotide

Following intravenous administration, ¹¹¹In-pentetreotide is rapidly cleared from the blood.[8][11]

| Parameter | Value |

| Blood Clearance | |

| 10 minutes post-injection | ~33% of injected dose remains in blood pool[11] |

| 20 hours post-injection | ~1% of injected dose remains in blood pool[8] |

| Biological Half-life | ~6 hours[11] |

| Excretion | |

| Primary Route | Renal[11] |

| 6 hours post-injection | ~50% of injected dose in urine[12] |

| 24 hours post-injection | ~85% of injected dose in urine[12] |

| Hepatobiliary Excretion | ~2% of administered dose[11] |

Radiation Dosimetry of ¹¹¹In-Pentetreotide

The radiation dose delivered to various organs has been estimated for ¹¹¹In-pentetreotide.

| Organ | Estimated Absorbed Dose (mGy/MBq) |

| Kidneys | 0.52 |

| Spleen | Data not consistently reported across all studies |

| Liver | Data not consistently reported across all studies |

| Bladder Wall | Data varies with voiding frequency |

| Effective Dose | 0.073 mSv/MBq |

| Effective Dose Equivalent | 0.1 mSv/MBq |

Source: M.G. Stabin et al., Journal of Nuclear Medicine

Experimental Protocols

Synthesis of this compound (DTPA-Octreotide)

The synthesis of this compound involves the conjugation of the chelating agent diethylenetriaminepentaacetic acid (DTPA) to the N-terminus of octreotide. A common method is through solid-phase peptide synthesis.

Methodology:

-

Solid-Phase Peptide Synthesis: Octreotide is assembled on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially coupled to the growing peptide chain.

-

DTPA Conjugation: Following the assembly of the protected octreotide sequence on the resin, the N-terminal Fmoc protecting group is removed. The free amine is then reacted with a molar excess of DTPA dianhydride in a suitable solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIEA).

-

Cleavage and Deprotection: The DTPA-conjugated peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound product.

Radiolabeling of this compound with Indium-111

The radiolabeling of this compound with ¹¹¹In is a straightforward process, typically performed using a kit formulation such as OctreoScan™.[2]

Materials:

-

OctreoScan™ kit containing a vial of lyophilized this compound and a vial of ¹¹¹In-chloride sterile solution.

-

Sterile syringes and needles.

-

Lead shielding.

-

Dose calibrator.

Procedure:

-

Aseptically add the sterile ¹¹¹In-chloride solution to the vial containing the lyophilized this compound.[2]

-

Gently swirl the vial to ensure complete dissolution. Do not shake.

-

Allow the reaction to proceed at room temperature for the time specified in the kit instructions (typically around 30 minutes).

-

Visually inspect the solution for any particulate matter before administration.[12]

-

Determine the radiochemical purity of the final product. The product should not be used if the radiochemical purity is less than 90%.[12]

-

The final preparation should be used within 6 hours.[12]

Quality Control of ¹¹¹In-Pentetreotide

The primary quality control measure is the determination of radiochemical purity (RCP) to ensure that the ¹¹¹In is efficiently chelated by the this compound.

Methodology (Sep-Pak C18 Cartridge Method):

-

Cartridge Preparation: A Sep-Pak C18 cartridge is pre-conditioned with ethanol followed by water.

-

Sample Application: A small aliquot of the ¹¹¹In-pentetreotide preparation is applied to the cartridge. The ¹¹¹In-pentetreotide binds to the C18 stationary phase.

-

Elution of Impurities: Unbound ¹¹¹In and other hydrophilic impurities are washed from the cartridge with saline.

-

Elution of Product: The ¹¹¹In-pentetreotide is eluted from the cartridge with an ethanol/water mixture.

-

Radioactivity Measurement: The radioactivity in the cartridge, the saline eluate, and the ethanol/water eluate are measured in a dose calibrator.

-

Calculation: The radiochemical purity is calculated as: (Activity in ethanol/water eluate) / (Total activity) x 100%

An alternative and simpler method using instant thin-layer chromatography (ITLC) has also been developed.[1]

In Vitro Somatostatin Receptor Binding Assay

Competitive binding assays are used to determine the affinity of this compound for different SSTR subtypes.

Methodology:

-

Cell Culture: Use cell lines engineered to express a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Membrane Preparation: Homogenize the cells and isolate the cell membranes by centrifugation.

-

Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Clinical Imaging Protocol with ¹¹¹In-Pentetreotide (OctreoScan™)

Patient Preparation:

-

Patients should be well-hydrated.[12]

-

Discontinuation of octreotide therapy is often recommended for a period before the scan to avoid receptor saturation (e.g., 24 hours for short-acting and 4-6 weeks for long-acting formulations).

-

A mild laxative may be administered to reduce bowel activity, which can interfere with abdominal imaging.[3]

Administration:

-

The recommended adult dose is typically 111-222 MBq (3-6 mCi) of ¹¹¹In-pentetreotide administered intravenously.[3][8]

Imaging:

-

Planar and SPECT imaging are typically performed at 4 and 24 hours post-injection.[3] Delayed imaging at 48 hours may be necessary if there is significant bowel activity at 24 hours.[3]

-

A large field-of-view gamma camera equipped with a medium-energy collimator is used.[3]

-

Energy windows are centered around the two main photopeaks of ¹¹¹In (171 and 245 keV).[3]

Conclusion

This compound remains a cornerstone in the management of neuroendocrine tumors. Its high affinity for SSTR2, coupled with well-established protocols for radiolabeling and imaging, provides a robust platform for tumor localization and staging. The quantitative data on its binding, pharmacokinetics, and dosimetry, along with detailed experimental methodologies, underscore its reliability and utility for both clinical and research applications. Future developments may focus on expanding its therapeutic applications and developing analogs with even more favorable properties.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. apps.ausrad.com [apps.ausrad.com]

- 4. radiopaedia.org [radiopaedia.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. med.emory.edu [med.emory.edu]

- 9. carcinoid.org [carcinoid.org]

- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 11. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]

- 12. radiology.wisc.edu [radiology.wisc.edu]

Indium-111 Labeled Pentetreotide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of Indium-111 labeled pentetreotide (B1679299), a key radiopharmaceutical in nuclear medicine. The following sections detail its mechanism of action, experimental protocols for its preparation and quality control, and essential data on its use.

Core Concepts

Indium-111 labeled this compound, commercially known as OctreoScan™, is a radiopharmaceutical agent used for the scintigraphic localization of primary and metastatic neuroendocrine tumors (NETs) that bear somatostatin (B550006) receptors. It is a synthetic analog of somatostatin, a naturally occurring hormone that regulates the endocrine system. The compound consists of this compound, a derivative of the octapeptide octreotide, which is conjugated to the chelating agent diethylenetriaminepentaacetic acid (DTPA).[1] This DTPA moiety allows for the stable chelation of the gamma-emitting radionuclide, Indium-111 (111In).[1]

Mechanism of Action

The diagnostic efficacy of 111In-pentetreotide is rooted in its high affinity for somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), which are overexpressed on the surface of many neuroendocrine tumor cells. Upon intravenous administration, 111In-pentetreotide binds to these receptors. Following binding, the receptor-ligand complex is internalized by the tumor cells.[2] The physical decay of 111In emits gamma photons, which can be detected by a gamma camera, allowing for the visualization of tumor localization and burden.

Physicochemical Properties

A summary of the key physicochemical properties of Indium-111 and this compound is provided in the tables below.

| Property | Value |

| Indium-111 (111In) | |

| Half-life | 2.805 days (67.32 hours)[1] |

| Decay Mode | Electron Capture[1] |

| Principal Gamma Emissions | 171.3 keV (90.2%) and 245.4 keV (94.0%)[1] |

| This compound | |

| Molecular Formula | C63H87N13O19S2 |

| Molecular Weight | 1394.58 g/mol |

Experimental Protocols

The preparation of 111In-pentetreotide for clinical use involves the radiolabeling of a sterile, non-pyrogenic kit, such as OctreoScan™, with a sterile, non-pyrogenic solution of Indium-111 chloride. Strict adherence to aseptic techniques and appropriate radiation safety measures is mandatory.

Radiolabeling of this compound with Indium-111

The following protocol outlines the steps for the radiolabeling of this compound using a commercial kit.

Materials:

-

OctreoScan™ kit (or equivalent) containing a reaction vial with lyophilized this compound and other excipients.[1]

-

Sterile, non-pyrogenic Indium In 111 Chloride solution.[1]

-

Lead dispensing shield.[3]

-

Sterile syringe and needle.[3]

-

Appropriate antiseptic swabs.[3]

Procedure:

-

Place the reaction vial in a lead dispensing shield.[3]

-

Swab the rubber stopper of the reaction vial with an antiseptic and allow it to dry.[3]

-

Aseptically withdraw the required activity of Indium In 111 Chloride solution into a sterile syringe.[3]

-

Inject the Indium In 111 Chloride solution into the reaction vial.[3]

-

Gently swirl the vial until the lyophilized powder is completely dissolved.[3]

-

Incubate the reaction vial at room temperature for a minimum of 30 minutes.[3]

-

Visually inspect the final solution for clarity and absence of particulate matter before proceeding to quality control.[4] The solution should be clear and colorless.[5]

Quality Control: Radiochemical Purity Determination

The radiochemical purity (RCP) of the final 111In-pentetreotide solution must be greater than 90% before administration to a patient.[4] Two common methods for determining RCP are Instant Thin-Layer Chromatography (ITLC) and Solid-Phase Extraction (SPE) using a Sep-Pak™ C18 cartridge.

Materials:

-

ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.

-

Developing tank.

-

Mobile Phase: 0.1 M Sodium Citrate solution (pH 5.0) or 0.9% NaCl containing 0.05 M DTPA.[6]

-

Syringe and needle for spotting.

-

Radiochromatogram scanner or a well counter for counting strip segments.

Procedure:

-

Prepare the developing tank by adding the mobile phase to a depth of approximately 0.5 cm.

-

Using a pencil, draw a faint origin line about 1.5 cm from the bottom of the ITLC-SG strip.

-

Apply a small spot (1-2 µL) of the 111In-pentetreotide solution onto the origin line.

-

Place the strip in the developing tank, ensuring the origin is above the solvent level, and allow the solvent front to migrate to the top of the strip.

-

Remove the strip from the tank and allow it to dry.

-

Determine the distribution of radioactivity on the strip using a radiochromatogram scanner or by cutting the strip into two segments (origin and solvent front) and counting each in a well counter.

-

Interpretation:

-

111In-pentetreotide remains at the origin (Rf = 0.0).

-

Free 111In-chloride and 111In-DTPA migrate with the solvent front (Rf = 0.9-1.0).

-

-

Calculation: % Radiochemical Purity = [(Counts at Origin) / (Total Counts)] x 100

Materials:

-

Sep-Pak™ C18 cartridge.[5]

-

Syringes (10 mL and 1 mL).[5]

-

Methanol.[5]

-

Sterile water for injection.[5]

-

Ethanol.[5]

-

Collection vials.

-

Dose calibrator or gamma counter.

Procedure:

-

Cartridge Preparation:

-

Sample Application:

-

Elution:

-

Measurement:

-

Measure the radioactivity in Fraction 1, Fraction 2, and the cartridge itself using a dose calibrator or gamma counter.

-

-

Calculation: % Radiochemical Purity = [(Activity in Fraction 2) / (Total Activity in Fraction 1 + Fraction 2 + Cartridge)] x 100

Quantitative Data

Biodistribution

The biodistribution of 111In-pentetreotide is characterized by uptake in organs with high SSTR expression and clearance through the renal system. The following table summarizes the typical biodistribution in humans.

| Organ | % Injected Dose (mean ± SD) at 24 hours post-injection |

| Liver | 1.2 ± 0.4[7] |

| Spleen | 2.1 ± 1.0[7] |

| Kidneys | 4.6 ± 1.2[7] |

| Thyroid | 0.1 ± 0.1[7] |

| Pituitary | Faint uptake often visualized[2][4] |

| Bowel | Variable uptake[2][4] |

| Urinary Bladder | Visualized due to clearance[2][4] |

Note: Data presented are aggregated from studies in patients and may vary based on individual patient characteristics and tumor burden.

Dosimetry

The estimated absorbed radiation doses to various organs from an intravenous administration of 111In-pentetreotide are presented below.

| Organ | Absorbed Dose (mGy/MBq) |

| Spleen | 0.665[4] |

| Kidneys | 0.52[8] |

| Urinary Bladder Wall | 0.272[6] |

| Liver | 0.109[6] |

| Red Marrow | 0.031[6] |

| Ovaries | 0.044[6] |

| Testes | 0.026[6] |

| Effective Dose | 0.073 (mSv/MBq) [8] |

Note: Dosimetry estimates can vary depending on the calculation model and patient-specific factors.[6]

Signaling Pathway

The binding of 111In-pentetreotide to SSTR2 initiates a signaling cascade that is primarily inhibitory. The diagram below illustrates the key steps in this pathway.

Upon binding of 111In-pentetreotide, the SSTR2 receptor activates an inhibitory G-protein (Gi/o).[9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[10] The activated G-protein also modulates ion channels, leading to hyperpolarization of the cell membrane, and influences other signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[11] Collectively, these events lead to the inhibition of hormone secretion and cell proliferation, and in some cases, the induction of apoptosis.[12]

References

- 1. OctreoscanTM (Kit for the Preparation of Indium In 111 this compound Injection) Diagnostic - For Intravenous Use. Rx only [dailymed.nlm.nih.gov]

- 2. auntminnie.com [auntminnie.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. carcinoid.org [carcinoid.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. drugs.com [drugs.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Radiation dosimetry for indium-111-pentetreotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cusabio.com [cusabio.com]

- 11. researchgate.net [researchgate.net]

- 12. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pentetreotide (OctreoScan®) for Neuroendocrine Tumor Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Indium-111 labeled pentetreotide (B1679299) (OctreoScan®), a radiopharmaceutical agent for the scintigraphic localization of primary and metastatic neuroendocrine tumors (NETs) expressing somatostatin (B550006) receptors.

Core Principles and Mechanism of Action

This compound is a synthetic analogue of the naturally occurring hormone somatostatin.[1] Its diagnostic efficacy is rooted in the high density of somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), on the cell membranes of many well-differentiated neuroendocrine tumors.[2][3]

This compound is a DTPA (diethylenetriaminepentaacetic acid) conjugate of octreotide (B344500).[4] The DTPA moiety acts as a chelator for the radionuclide Indium-111 (¹¹¹In).[4] Once administered intravenously, ¹¹¹In-pentetreotide binds with high affinity to these somatostatin receptors.[1] The emitted gamma radiation from ¹¹¹In can then be detected by a gamma camera, allowing for the visualization of tumor localization and burden.[1]

Signaling Pathway

The binding of this compound to SSTR2 initiates a cascade of intracellular events that, in the context of native somatostatin, lead to anti-proliferative and anti-secretory effects. This is primarily mediated through the inhibition of adenylyl cyclase and the activation of phosphotyrosine phosphatases.

Quantitative Data

Binding Affinity of Somatostatin Analogues

The affinity of this compound and other somatostatin analogues for different SSTR subtypes is a critical determinant of their clinical utility. The following table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the analogue required to displace 50% of a specific radioligand. Lower IC50 values denote higher binding affinity.

| Somatostatin Analogue | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |

| In-DTPA-Octreotide (this compound) | >1000 | 2.5 | 205 | >1000 | 16.4 |

| Native Somatostatin-14 | 2.1 | 0.5 | 1.1 | 1.9 | 0.9 |

| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 3.0 |

| Ga-DOTA-TATE | >1000 | 0.1 | 7.9 | >1000 | >1000 |

| Lu-DOTA-TATE | >1000 | 0.2 | 10.5 | >1000 | >1000 |

Data compiled from multiple sources.

Biodistribution of ¹¹¹In-Pentetreotide

Following intravenous administration, ¹¹¹In-pentetreotide is distributed throughout the body with notable uptake in organs with high SSTR expression or those involved in its clearance.

| Organ | Percentage of Injected Dose (%ID) at 4 hours | Percentage of Injected Dose (%ID) at 24 hours |

| Liver | 10.2 ± 2.6 | 10.3 ± 3.0 |

| Spleen | 3.1 ± 1.5 | 3.1 ± 1.5 |

| Kidneys | 4.6 ± 1.2 | 4.0 ± 1.1 |

| Blood | ~33% (at 10 mins) | <1% |

| Urine (cumulative) | ~50% (by 6 hours) | ~85% |

Data represents mean ± standard deviation where available. Blood and urine values indicate clearance over time.[5][6][7]

Radiation Dosimetry

The estimated absorbed radiation doses to various organs from an intravenous administration of 222 MBq (6 mCi) of ¹¹¹In-pentetreotide are summarized below.

| Organ | Absorbed Dose (mGy/MBq) | Absorbed Dose (rad/mCi) |

| Spleen | 0.148 | 0.548 |

| Kidneys | 0.108 | 0.400 |

| Bladder Wall | 0.061 | 0.226 |

| Liver | 0.024 | 0.089 |

| Red Marrow | 0.010 | 0.037 |

| Ovaries | 0.010 | 0.037 |

| Testes | 0.006 | 0.022 |

| Total Body | 0.009 | 0.033 |

These values are estimates for a standard 70 kg adult.

Clinical Performance: Sensitivity in NET Detection

The sensitivity of OctreoScan varies depending on the type of neuroendocrine tumor, which is largely influenced by the expression density of SSTR2.

| Neuroendocrine Tumor Type | Reported Sensitivity (%) |

| Carcinoid Tumors | 86 - 95 |

| Gastrinomas | 75 - 100 |

| Glucagonomas | 75 - 100 |

| VIPomas | 75 - 100 |

| Non-functioning Islet Cell Tumors | 75 - 100 |

| Pheochromocytoma/Paraganglioma | >85 |

| Neuroblastoma | ~89 |

| Medullary Thyroid Carcinoma | 65 - 70 |

| Insulinoma | 50 - 60 |

Sensitivity values are aggregated from multiple clinical studies.[7]

Experimental Protocols

Radiolabeling of this compound (OctreoScan® Kit)

The preparation of ¹¹¹In-pentetreotide is performed using a sterile, non-pyrogenic kit.[4]

-

Reaction Vial: Contains a lyophilized mixture of 10 µg this compound, 2.0 mg gentisic acid (as a stabilizer), 4.9 mg trisodium (B8492382) citrate, 0.37 mg citric acid, and 10.0 mg inositol.

-

Indium In 111 Chloride Sterile Solution Vial: Contains ¹¹¹InCl₃ in 0.02 N HCl.

-

A sterile transfer needle.

Protocol: [10]

-

Place the reaction vial in a lead shield.

-

Aseptically swab the rubber stoppers of both vials.

-

Using a shielded sterile syringe and the provided needle, withdraw the entire contents of the Indium In 111 Chloride solution.

-

Inject the ¹¹¹InCl₃ solution into the reaction vial.

-

Gently swirl the reaction vial until the lyophilized powder is completely dissolved.

-

Incubate at room temperature for a minimum of 30 minutes.

-

Visually inspect the final solution for particulate matter and discoloration prior to administration. The solution should be clear and colorless.[4]

-

The final product should be used within 6 hours of preparation.[4]

Quality Control: [10]

-

Radiochemical Purity: The radiochemical purity of the final product must be determined prior to administration and should be greater than 90%. This is typically assessed using a Sep-Pak C18 cartridge method to separate the bound ¹¹¹In-pentetreotide from free ¹¹¹In.

In Vitro Cell Binding Assay (Representative Protocol)

Competitive binding assays are used to determine the IC50 of this compound for various SSTR subtypes.

Materials:

-

Cell lines expressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells transfected with SSTR2).

-

Radiolabeled somatostatin analogue with known high affinity for the receptor subtype (e.g., ¹²⁵I-Tyr¹¹-Somatostatin-14).

-

Unlabeled this compound.

-

Binding buffer and wash buffer.

-

Cell harvester and gamma counter.

Protocol:

-

Culture the SSTR-expressing cells to confluence in multi-well plates.

-

Prepare serial dilutions of unlabeled this compound.

-

In triplicate wells, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled this compound to the respective wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled somatostatin).

-

Incubate to allow binding to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression to determine the IC50 value.

Clinical Imaging Protocol

-

Patients should be well-hydrated before and after the injection to promote clearance of the radiopharmaceutical and reduce radiation dose to the bladder.

-

A mild laxative is often recommended, starting the evening before the injection, to reduce interfering bowel activity.[11][12]

-

If the patient is on long-acting somatostatin analogue therapy, it should be discontinued (B1498344) for a period (e.g., 3-4 weeks) before imaging to avoid receptor blockade. Short-acting octreotide should be stopped for at least 24 hours.[12]

-

In patients with suspected insulinoma, an intravenous glucose infusion should be available due to the risk of hypoglycemia.[12]

Administration and Dosage: [4][12]

-

Planar Imaging: 111 MBq (3 mCi) of ¹¹¹In-pentetreotide administered intravenously.

-

SPECT Imaging: 222 MBq (6 mCi) of ¹¹¹In-pentetreotide administered intravenously.

Image Acquisition: [11]

-

Planar whole-body images are typically acquired at 4 and 24 hours post-injection.

-

48-hour imaging may be necessary if significant bowel activity is present at 24 hours.

-

Single Photon Emission Computed Tomography (SPECT), often with co-registered CT (SPECT/CT), is performed over areas of interest (commonly the abdomen and pelvis) to improve localization and anatomical correlation.

Conclusion

Indium-111 this compound (OctreoScan®) remains a valuable tool in the diagnostic armamentarium for neuroendocrine tumors. Its utility is based on the specific molecular target of somatostatin receptors, allowing for whole-body imaging to localize primary tumors and metastases. A thorough understanding of its mechanism of action, quantitative characteristics, and the detailed protocols for its preparation and use is essential for researchers and clinicians to optimize its application in the diagnosis and management of patients with neuroendocrine neoplasms. While newer PET-based somatostatin analogues are now available and often preferred due to higher sensitivity and resolution, OctreoScan continues to be utilized, particularly in settings where PET is not readily accessible.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. med.emory.edu [med.emory.edu]

- 6. Indium-111-pentetreotide uptake in endocrine tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. In-111 this compound - Radio Rx [radiopharmaceuticals.info]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. drugs.com [drugs.com]

- 12. radiology.wisc.edu [radiology.wisc.edu]

Pentetreotide: A Technical Guide to Somatostatin Receptor Subtype Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetreotide, a synthetic analog of the neuropeptide hormone somatostatin (B550006), is a critical tool in the field of nuclear medicine and oncology. Its clinical utility is rooted in its ability to specifically target somatostatin receptors (SSTRs), which are often overexpressed on the surface of neuroendocrine tumors (NETs). This technical guide provides an in-depth analysis of this compound's interaction with the five somatostatin receptor subtypes (SSTR1-SSTR5), detailing its binding affinities, the experimental protocols used for their determination, and the downstream signaling pathways activated upon binding.

Data Presentation: this compound Binding Affinity for Somatostatin Receptor Subtypes

This compound, chemically known as [111In-DTPA-D-Phe1]octreotide, exhibits a distinct binding profile for the different somatostatin receptor subtypes. Its high affinity for SSTR2 is the primary basis for its use in the imaging and therapy of SSTR2-positive tumors. The following table summarizes the binding affinity of this compound for each of the five human somatostatin receptor subtypes. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of higher binding affinity.

| Somatostatin Receptor Subtype | Binding Affinity (IC50) in nM |

| SSTR1 | No significant affinity |

| SSTR2 | High affinity (~1-10 nM) |

| SSTR3 | Lower affinity |

| SSTR4 | No significant affinity |

| SSTR5 | High affinity (~1-10 nM) |

Note: Precise IC50 values for this compound are not consistently reported across all literature. The affinities are described qualitatively based on available data, with [111In-DTPA-D-Phe1]octreotide noted to have high affinity for SSTR2 and SSTR5, and lower affinity for SSTR3[1][2]. The octapeptide analogue, octreotide, to which this compound is a conjugate, binds with high affinity to SSTR2 and SSTR5, low affinity to SSTR3, and does not bind to SSTR1 and SSTR4[3].

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound to somatostatin receptor subtypes is typically performed using a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to displace a radiolabeled ligand that has a known high affinity for the receptor subtypes.

Objective: To determine the binding affinity (IC50) of this compound for each of the five human somatostatin receptor subtypes (SSTR1-5).

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Radioligand: A radiolabeled somatostatin analog with high affinity for the respective SSTR subtype, such as [125I-Tyr11]-Somatostatin-14 or a subtype-selective radioligand.

-

Unlabeled Ligand (Competitor): this compound ([DTPA-D-Phe1]octreotide).

-

Membrane Preparation: Crude membrane fractions prepared from the transfected cell lines.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors and bovine serum albumin (BSA).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology:

-

Membrane Preparation:

-

Culture the transfected cells to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL. The protein concentration can be determined using a standard protein assay, such as the Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

Set up a series of assay tubes or a 96-well plate.

-

To each tube/well, add a fixed concentration of the radioligand (typically at a concentration close to its Kd value for the receptor).

-

Add increasing concentrations of unlabeled this compound to the tubes/wells. The concentration range should be wide enough to generate a complete sigmoidal competition curve (e.g., from 10^-12 M to 10^-5 M).

-

To determine non-specific binding, a set of tubes/wells should contain the radioligand and a high concentration of a non-radiolabeled, high-affinity ligand for the receptor (e.g., 1 µM Somatostatin-14).

-

Initiate the binding reaction by adding the membrane preparation to each tube/well.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 30-60 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Bound Radioactivity:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding at each concentration of this compound to obtain the specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of this compound for each SSTR subtype.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflow

This compound-SSTR2 Signaling Pathway

Upon binding of this compound to the somatostatin receptor subtype 2 (SSTR2), a cascade of intracellular signaling events is initiated. SSTR2 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). The activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Furthermore, SSTR2 activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.

References

- 1. 111Indium-diethylenetriaminepentaacetic acid-d-phenylalanine-octreotide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Internalization of Pentetreotide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental protocols related to the cellular uptake and internalization of Pentetreotide (B1679299). This compound is a crucial radiolabeled somatostatin (B550006) analog, pivotal in the diagnosis and, increasingly, the therapy of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).

Molecular Mechanism of Cellular Uptake and Internalization

The efficacy of this compound as an imaging and therapeutic agent is rooted in its specific interaction with somatostatin receptors and the subsequent cellular processing. The primary mechanism is receptor-mediated endocytosis, a multi-step process that ensures high target-to-background contrast and intracellular retention of the radiolabel.

1.1 Receptor Binding: this compound is a synthetic analog of somatostatin and, like its parent molecule octreotide (B344500), binds with high affinity to somatostatin receptors, particularly subtype 2 (SSTR2) and, to a lesser extent, subtype 5 (SSTR5).[1][2][3] These receptors are G-protein coupled receptors frequently overexpressed on the cell membranes of various neuroendocrine tumors.[4][5] This high-affinity binding is the critical first step for tumor-specific localization.

1.2 Internalization via Endocytosis: Following binding to the SSTR2 receptor, the this compound-receptor complex is internalized into the cell via endocytosis.[1][6][7] This process concentrates the radiopharmaceutical inside the target tumor cells. While the precise endocytic pathway is not always specified in literature for this compound itself, receptor-mediated endocytosis for G-protein coupled receptors like SSTRs is typically a clathrin-mediated process.[8][9][10] This involves the formation of clathrin-coated pits on the plasma membrane that invaginate to form endocytic vesicles containing the ligand-receptor complex.

1.3 Intracellular Trafficking and Retention: Once inside the cell within an endosome, the this compound-receptor complex is trafficked to lysosomes.[1][11] Within the acidic environment of the lysosomes, the agent is degraded to its final radiolabeled metabolite, ¹¹¹In-DTPA-D-Phe.[11] This metabolite is hydrophilic and membrane-impermeable, effectively trapping it within the lysosome and, by extension, the cell.[11] This trapping mechanism is vital for the prolonged retention of radioactivity, enabling clear imaging at delayed time points (24-48 hours) and delivering a sustained radiotherapeutic dose.

1.4 Nuclear Translocation: Following lysosomal processing, the radiolabeled metabolite has been observed to translocate to the perinuclear area and ultimately into the cell nucleus.[1][11] This nuclear localization is particularly significant for the therapeutic efficacy of this compound when labeled with Auger electron emitters like Indium-111 (B102479).[11] The short-range, high-energy Auger electrons can induce cytotoxic DNA damage when the radionuclide is in close proximity to the nucleus.[6][7][11]

Quantitative Analysis of this compound Uptake

The uptake of this compound can be quantified through various metrics, including its pharmacokinetic properties, binding affinities, and, most commonly in a clinical context, its sensitivity for tumor detection and uptake ratios in comparison to background tissues.

Table 1: Pharmacokinetics and Receptor Specificity of ¹¹¹In-Pentetreotide

| Parameter | Value / Description | Reference(s) |

|---|---|---|

| Primary Receptor Targets | Somatostatin Receptor Subtype 2 (SSTR2) | [1] |

| Secondary Receptor Targets | Somatostatin Receptor Subtype 5 (SSTR5) | [2][3] |

| Binding Affinity (Kd) | High affinity for SSTR2, specific values not consistently reported in reviewed literature. | [1] |